molecular formula C11H14BrNO B8013445 3-[2-(3-Bromophenyl)ethoxy]azetidine

3-[2-(3-Bromophenyl)ethoxy]azetidine

Cat. No.: B8013445
M. Wt: 256.14 g/mol
InChI Key: CQCLRIDBHYWJTP-UHFFFAOYSA-N
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Description

3-[2-(3-Bromophenyl)ethoxy]azetidine is a heterocyclic compound containing an azetidine ring substituted with a 3-bromophenyl group via an ethoxy linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(3-Bromophenyl)ethoxy]azetidine typically involves the following steps:

    Starting Materials: The synthesis begins with 3-bromophenol and 2-chloroethanol.

    Formation of 3-Bromophenyl Ethyl Ether: 3-bromophenol reacts with 2-chloroethanol in the presence of a base such as potassium carbonate to form 3-bromophenyl ethyl ether.

    Azetidine Ring Formation: The 3-bromophenyl ethyl ether undergoes cyclization with azetidine in the presence of a strong base like sodium hydride to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[2-(3-Bromophenyl)ethoxy]azetidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution Products: Various substituted phenyl derivatives.

    Oxidation Products: Oxidized azetidine derivatives.

    Reduction Products: Reduced azetidine derivatives.

Scientific Research Applications

3-[2-(3-Bromophenyl)ethoxy]azetidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[2-(3-Bromophenyl)ethoxy]azetidine depends on its specific application:

Comparison with Similar Compounds

Similar Compounds

    Azetidine: A simpler four-membered nitrogen-containing ring without the 3-bromophenyl group.

    3-Bromophenyl Azetidine: Similar structure but lacks the ethoxy linker.

    2-(3-Bromophenyl)ethanol: Contains the 3-bromophenyl group and ethoxy linker but lacks the azetidine ring.

Uniqueness

3-[2-(3-Bromophenyl)ethoxy]azetidine is unique due to the combination of the azetidine ring and the 3-bromophenyl group connected via an ethoxy linker

Properties

IUPAC Name

3-[2-(3-bromophenyl)ethoxy]azetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO/c12-10-3-1-2-9(6-10)4-5-14-11-7-13-8-11/h1-3,6,11,13H,4-5,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQCLRIDBHYWJTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OCCC2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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